molecular formula C6H5ClF2N2 B177245 4-Chloro-3,5-difluorobenzene-1,2-diamine CAS No. 170098-84-7

4-Chloro-3,5-difluorobenzene-1,2-diamine

Cat. No.: B177245
CAS No.: 170098-84-7
M. Wt: 178.57 g/mol
InChI Key: IHUBEIMJZSCCER-UHFFFAOYSA-N
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Description

4-Chloro-3,5-difluorobenzene-1,2-diamine is an organic compound with the molecular formula C6H4ClF2N2 It is a derivative of benzene, featuring chlorine and fluorine atoms substituted at the 4, 3, and 5 positions, respectively, along with two amino groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-difluorobenzene-1,2-diamine typically involves the halogenation of benzene derivatives followed by amination.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing catalysts and controlled reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,5-difluorobenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic aromatic substitution, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace halogen atoms.

Major Products Formed:

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Various amine derivatives.

    Substitution: Substituted benzene derivatives with different functional groups replacing the halogens.

Scientific Research Applications

4-Chloro-3,5-difluorobenzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Research into its potential biological activity, including antimicrobial and anticancer properties, is ongoing.

    Medicine: It may serve as a precursor for the development of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which 4-Chloro-3,5-difluorobenzene-1,2-diamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can influence its reactivity and binding affinity to molecular targets, potentially disrupting cellular processes or signaling pathways.

Comparison with Similar Compounds

    1-Chloro-3,5-difluorobenzene: Lacks the amino groups, making it less reactive in certain substitution reactions.

    4-Chloro-1,2-difluorobenzene: Different substitution pattern, leading to variations in chemical behavior and reactivity.

    1,2-Diamino-3-chlorobenzene: Similar structure but lacks fluorine atoms, affecting its electronic properties and reactivity.

Uniqueness: 4-Chloro-3,5-difluorobenzene-1,2-diamine is unique due to the combination of chlorine, fluorine, and amino groups on the benzene ring. This specific arrangement imparts distinct chemical properties, making it valuable for targeted synthesis and specialized applications.

Properties

IUPAC Name

4-chloro-3,5-difluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2/c7-4-2(8)1-3(10)6(11)5(4)9/h1H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUBEIMJZSCCER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443673
Record name 4-Chloro-3,5-difluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170098-84-7
Record name 4-Chloro-3,5-difluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3,5-difluorobenzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 348 mg (1.67 mmol) of 3-chloro-2,4-difluoro-6-nitroaniline and 1.57 g (8.28 mmol) of SnCl2 in 8 mL of ethanol was heated at 70° C. for 2 h. The solution was evaporated to remove the ethanol. The residue was treated with 2N NaOH to pH=13. White precipitate was observed. The mixture was extracted by CHCl3 (3×10 mL). The extract was dried (MgSO4) and evaporated to leave a red solid (285 mg, 95%), mp 77°-78° C. 1H NMR (CDCl3), 3.156 (b, 2), 3.704 (b, 2), 6.352 (dd, 1, J=1.86, 9.95).
Quantity
348 mg
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reactant
Reaction Step One
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1.57 g
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8 mL
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solvent
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Name
Yield
95%

Synthesis routes and methods II

Procedure details

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